(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid

Chiral Resolution Enantiomeric Excess Biological Activity

Select this specific (1R,3S)-cis enantiomer to guarantee stereochemical fidelity in your asymmetric synthesis. Unlike racemic or trans mixtures (e.g., CAS 606488-94-2), its absolute configuration directly installs correct chirality in drug candidates, eliminating costly downstream separations. Isolated from a mutant *Streptomyces collinus* strain, it also serves as a certified reference standard for actinomycete inhibition and phosphatase-activity assays. Ensure consistent, predictable outcomes in chiral method validation and novel catalytic reaction development by sourcing only this fully characterized, high-purity stereoisomer.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 21531-44-2
Cat. No. B1600654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,3s)-3-Hydroxycyclohexane-1-carboxylic acid
CAS21531-44-2
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)C(=O)O
InChIInChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
InChIKeyJBZDHFKPEDWWJC-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid (CAS 21531-44-2) — Product Overview and Procurement Baseline


(1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 21531-44-2) is a chiral, cis-configured cyclohexane derivative featuring both a hydroxyl group and a carboxylic acid group [1]. It is a white solid with a molecular weight of 144.17 g/mol and the formula C₇H₁₂O₃ . This specific stereoisomer—the (1R,3S)-cis enantiomer—is a natural product that has been isolated from a mutant strain of *Streptomyces collinus* and has been shown to inhibit the growth of actinomycetes and produce antibiotics with phosphatase activity . As a chiral building block, its distinct (1R,3S) absolute stereochemistry dictates its behavior in asymmetric synthesis and its potential interactions with biological targets [2].

Why (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid (CAS 21531-44-2) Cannot Be Replaced by Other 3-Hydroxycyclohexane Isomers or Mixtures


Substituting (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid (CAS 21531-44-2) with other stereoisomers—such as the (1R,3R), (1S,3S), or (1S,3R) enantiomers—or with cis/trans mixtures (e.g., CAS 606488-94-2) is not scientifically equivalent. The compound's specific (1R,3S) absolute configuration dictates a unique spatial arrangement of the hydroxyl and carboxyl groups, which directly impacts its ability to engage in stereospecific interactions with chiral biological targets (e.g., enzymes, receptors) and influences the stereochemical outcome of reactions where it serves as a chiral building block [1]. Its cis-relationship, as opposed to a trans-relationship, further locks the functional groups into a distinct orientation. The procurement of a defined stereoisomer like CAS 21531-44-2 ensures consistent and predictable outcomes in applications demanding high stereochemical fidelity, a guarantee that is absent when using mixtures or alternative isomers [2].

Quantitative Differentiation: (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid vs. Key Comparators


Defined (1R,3S) Stereochemistry Enables Chiral Purity and Specific Bioactivity vs. Racemic or Mixed Isomer Products

The (1R,3S) enantiomer is a natural product isolated from *Streptomyces collinus* and exhibits specific biological activity, including inhibition of actinomycete growth and production of antibiotics with phosphatase activity . This specific bioactivity is a direct consequence of its unique (1R,3S) absolute stereochemistry. In contrast, racemic mixtures (e.g., (+/-)-cis-3-hydroxycyclohexanecarboxylic acid) or commercially available cis/trans mixtures (e.g., CAS 606488-94-2) contain the inactive or differently active (1S,3R) enantiomer and/or trans isomers, which can dilute or confound biological effects [1]. Patents emphasize the need for chiral, non-racemic cis-configured derivatives as 'central building blocks or immediate precursors' for medicinally active compounds, highlighting the functional distinction of a single enantiomer over a mixture [2].

Chiral Resolution Enantiomeric Excess Biological Activity

Unique (1R,3S) Configuration Dictates Distinct Chemical Reactivity and Physical Properties vs. Trans and Other Cis Isomers

The cis-(1R,3S) configuration imposes a specific geometry on the cyclohexane ring, placing the hydroxyl and carboxyl groups in a distinct spatial relationship (equatorial/axial or diequatorial) that differs fundamentally from trans isomers (e.g., (1R,3R) and (1S,3S)) and the opposite cis enantiomer (1S,3R) [1]. This conformational bias directly influences intramolecular reactions like lactonization. While specific quantitative data for CAS 21531-44-2 lactonization is limited, the foundational stereochemistry of cis- vs. trans-3-hydroxycyclohexanecarboxylic acids dictates their different chemical behaviors . For instance, the (1R,3S) configuration will exhibit different rates and equilibrium constants for reactions compared to its trans counterpart due to differences in transition state energies. Furthermore, the melting point of the racemic cis-compound is reported as 131-132 °C , a value that would be expected to differ for the pure (1R,3S) enantiomer due to altered crystal packing.

Conformational Analysis Reaction Selectivity Physicochemical Properties

Vendor-Specified Purity and Analytical Data for CAS 21531-44-2 Enable Reproducible Research vs. Uncharacterized Mixtures

Reputable vendors supply (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid (CAS 21531-44-2) with defined purity specifications (e.g., 97% by AChemBlock , 98+% by Fluorochem ) and provide analytical data including InChI Key (JBZDHFKPEDWWJC-RITPCOANSA-N), canonical SMILES (O=C(O)[C@@H]1CCC[C@H](O)C1), and predicted boiling point (307.9±35.0 °C) . In contrast, products identified only as '3-hydroxycyclohexanecarboxylic acid' (e.g., CAS 606488-94-2) are often supplied as cis/trans mixtures of undefined ratio, which introduces significant batch-to-batch variability and undermines experimental reproducibility .

Quality Control Analytical Chemistry Reproducibility

Strategic Value as a Chiral Building Block in Patent-Disclosed Medicinal Chemistry

The (1R,3S)-3-hydroxycyclohexane carboxylic acid scaffold is explicitly identified in patents as a 'central building block' or 'immediate precursor' for the synthesis of medicinally active compounds [1]. The patents detail enzymatic resolution methods to obtain this specific enantiomer, underscoring its value in constructing chiral, non-racemic cis-configured cyclohexanol derivatives [2]. While alternative cis isomers (e.g., (1S,3R)) exist, the specific (1R,3S) configuration is the target of these high-value synthetic processes, suggesting it is the preferred stereochemistry for a class of therapeutic leads.

Medicinal Chemistry Drug Discovery Chiral Synthesis

High-Impact Research and Industrial Application Scenarios for (1R,3S)-3-Hydroxycyclohexane-1-carboxylic Acid (CAS 21531-44-2)


Stereospecific Synthesis of Chiral Pharmaceutical Intermediates and Lead Compounds

This specific stereoisomer is employed as a key chiral building block in the construction of cis-configured cyclohexanol derivatives, which are patent-disclosed precursors to medicinally active compounds [1]. Its defined (1R,3S) configuration ensures the correct stereochemistry is installed in complex drug candidates, avoiding the need for costly and time-consuming chiral separations later in the synthetic route. This is in direct contrast to using racemic or mixed isomer starting materials, which would lead to a complex mixture of diastereomers and a significant reduction in yield of the desired product [2].

Biological Studies Investigating Actinomycete Growth Inhibition and Antibiotic Production

As a natural product isolated from a mutant *Streptomyces collinus* strain, (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid can be utilized as a standard in assays designed to evaluate actinomycete growth inhibition and the production of antibiotics with phosphatase activity [1]. Its use as a defined chemical probe, rather than a mixture, allows for the unambiguous attribution of observed biological effects to the specific (1R,3S) stereochemistry, which is critical for understanding structure-activity relationships and the mechanism of action .

Development of Chiral Analytical Methods and Quality Control Standards

The high-purity, fully characterized (1R,3S) enantiomer (e.g., 98+% purity with defined InChI Key) serves as an ideal reference standard for the development and validation of chiral analytical methods, such as chiral HPLC or SFC [1]. It can be used to determine the enantiomeric purity of synthesized batches, monitor stereochemical integrity during reactions, or to resolve and quantify the composition of isomer mixtures, thereby ensuring the quality and reproducibility of research and manufacturing processes [2].

Conformational Analysis and Asymmetric Reaction Development

The rigid cyclohexane backbone of the (1R,3S) enantiomer, with its specific cis relationship between the hydroxyl and carboxyl groups, provides a well-defined model system for studying cyclohexane conformational dynamics and the stereoelectronic effects that govern reactivity [1]. Researchers in synthetic methodology can use this compound to probe the stereochemical outcomes of novel catalytic transformations, such as asymmetric esterifications or lactonizations, and to develop new reaction protocols that leverage its unique three-dimensional structure [2].

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